N-Acetyl-dl-alanine methylamide

CAS No.: 34276-27-2

Cat. No.: VC14506555

Molecular Formula: C6H12N2O2

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34276-27-2 |

|---|---|

| Molecular Formula | C6H12N2O2 |

| Molecular Weight | 144.17 g/mol |

| IUPAC Name | 2-acetamido-N-methylpropanamide |

| Standard InChI | InChI=1S/C6H12N2O2/c1-4(6(10)7-3)8-5(2)9/h4H,1-3H3,(H,7,10)(H,8,9) |

| Standard InChI Key | VHCVPWSUVMHJLL-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(=O)NC)NC(=O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

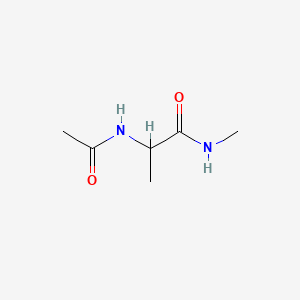

N-Acetyl-dl-alanine methylamide belongs to the class of -acyl amino acid derivatives. Its IUPAC name is 2-acetamido-N-methylpropanamide, and its structure consists of a dl-alanine backbone modified by an acetyl group at the nitrogen and a methylamide at the carboxyl terminus (Figure 1) . The compound’s stereochemistry (dl) indicates a racemic mixture of D- and L-enantiomers, which influences its crystallographic behavior and biological interactions .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 34276-27-2 | |

| Molecular Formula | ||

| Molecular Weight (g/mol) | 144.17 | |

| IUPAC Name | 2-acetamido-N-methylpropanamide |

Structural Features

X-ray crystallographic studies reveal that the compound adopts a cis conformation at the N-terminal amide bond, stabilized by intramolecular N–H···N hydrogen bonding . The planar arrangement of the acetyl and methylamide groups facilitates π-electron conjugation, enhancing stability compared to non-acetylated analogues . Conformational flexibility is observed in the torsion angles (), which range between 94.6° to -23.8°, depending on the enantiomeric form .

Synthesis and Manufacturing Processes

Acetylation of dl-Alanine

The synthesis typically involves acetylation of dl-alanine using acetic anhydride in acetic acid, followed by methylation of the carboxyl group . A patented method (DE19546533A1) details the use of sodium acetate as a catalyst, achieving yields above 80% under optimized conditions (15 mbar, 160°C) .

Key Reaction Steps:

-

Acetylation:

-

Methylation:

Racemization Control

Racemic mixtures are separated via enzymatic resolution using acylase, which selectively hydrolyzes the L-enantiomer, leaving the D-form for recycling . This process is critical for pharmaceutical applications requiring enantiopure compounds .

Physicochemical Properties

Table 2: Physicochemical Profile

| Property | Value | Source |

|---|---|---|

| Solubility | Soluble in polar organic solvents (e.g., DCM) | |

| Melting Point | Not reported (decomposes above 160°C) | |

| Stability | Stable under inert conditions; sensitive to hydrolysis |

The compound’s solubility in dichloromethane and aqueous systems makes it suitable for diverse reaction environments. Its stability is pH-dependent, with optimal storage at neutral conditions.

Conformational and Structural Analysis

Crystallographic Insights

| Compound | (°) | (°) | Source |

|---|---|---|---|

| N-Acetyl-dl-alanine methylamide | 94.6 | -1.7 | |

| N-Acetyl--methyl-dehydroalanine | 111.5 | -23.8 | |

| Saturated analogue (L-enantiomer) | -114.8 | 29.5 |

Hydrogen Bonding Patterns

Intramolecular N–H···N bonds stabilize the cis conformation, while intermolecular N–H···O bonds facilitate dimerization in crystalline states . These interactions are critical for modeling peptide folding and ligand-receptor binding .

Applications in Scientific Research

Biochemical Studies

The compound serves as a model for studying amide bond stability and enzymatic hydrolysis mechanisms . Its methylamide group mimics peptide termini in proteins, aiding investigations into protease specificity .

Pharmaceutical Development

As an intermediate in synthesizing optically active amino acids, it is used to produce chiral drugs, including neuromodulators and antibiotics . Patent literature highlights its role in manufacturing L-methionine, a nutrient essential for livestock feed .

Industrial Applications

In the food industry, it is explored as a flavor enhancer due to its structural similarity to umami-tasting compounds .

Comparison with Related Compounds

Table 4: Structural and Functional Comparison

N-Acetyl-dl-alanine methylamide’s dual functionalization (acetyl + methylamide) offers unique advantages in drug solubility and metabolic stability compared to these analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume